molecular formula C9H9N3O4 B1497309 Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 90349-67-0

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B1497309
CAS No.: 90349-67-0
M. Wt: 223.19 g/mol
InChI Key: QSZVAHIUOTZVIZ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 90349-67-0) is a pyrazolopyrimidine derivative characterized by hydroxyl groups at the 5- and 7-positions and an ester moiety at the 3-position. Its synthesis involves cyclocondensation of ethyl 2-cyanoacetate derivatives with diethyl malonate under acidic conditions, yielding the enol-form 5,7-dihydroxy derivatives .

Properties

IUPAC Name

ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-9(15)5-4-10-12-7(14)3-6(13)11-8(5)12/h3-4,14H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZVAHIUOTZVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678359
Record name Ethyl 7-hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-67-0
Record name Ethyl 7-hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation with Diethyl Malonate

A key step involves the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction proceeds via nucleophilic attack and ring closure to form the pyrazolo[1,5-a]pyrimidine ring system bearing hydroxyl groups at the 5 and 7 positions and an ethyl ester group at position 3.

  • Reaction conditions: Sodium ethoxide in ethanol solvent.
  • Yield: Approximately 89% for the dihydroxy heterocycle intermediate.
  • Reference: The synthesis was reported with high efficiency in a recent study focusing on pyrazolo[1,5-a]pyrimidine derivatives.

Chlorination and Nucleophilic Substitution

The dihydroxy compound can be further transformed via chlorination using phosphorus oxychloride to yield 5,7-dichloro derivatives. These chlorides are highly reactive, especially at position 7, allowing selective nucleophilic substitution by amines or other nucleophiles to introduce various functional groups.

  • Chlorination reagent: Phosphorus oxychloride.
  • Substitution conditions: Reaction with nucleophiles like morpholine in the presence of potassium carbonate at room temperature.
  • Yield: Chlorination yields around 61%, substitution yields up to 94%.

Alternative Routes Using Ethyl Cyanoacetate

Condensation of ethyl cyanoacetate with aminopyrazole derivatives under basic conditions also affords pyrazolo[1,5-a]pyrimidine derivatives with hydroxyl and amino substituents. This pathway provides access to 7-aminopyrazolo[1,5-a]pyrimidin-5-ol and its 3-carboxylic ester analogs.

  • Reagents: Ethyl cyanoacetate, sodium ethoxide.
  • Reaction temperature: Heating at 160–170°C for 2 hours.
  • Products: Hydroxylated pyrazolo[1,5-a]pyrimidine esters.
  • Reference: Classic studies from the 1960s demonstrated these condensation reactions and characterized the products by UV and IR spectroscopy.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Product Yield (%) Notes
Condensation with diethyl malonate 5-amino-3-methylpyrazole, NaOEt, EtOH This compound 89 Base-catalyzed cyclization
Chlorination Phosphorus oxychloride 5,7-Dichloro derivative 61 Prepares reactive intermediate for substitution
Nucleophilic substitution Morpholine, K2CO3, room temperature Substituted pyrazolo[1,5-a]pyrimidine 94 Selective substitution at position 7
Condensation with ethyl cyanoacetate Ethyl cyanoacetate, NaOEt, heating 160–170°C 7-Amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate Not specified Alternative route to hydroxylated derivatives

Mechanistic Insights and Spectral Characterization

  • The condensation reactions proceed through nucleophilic attack of the amino group on activated malonate or cyanoacetate esters, followed by cyclization to form the fused heterocyclic ring.
  • Hydroxyl groups at positions 5 and 7 are introduced via the nature of the starting materials or via hydrolysis steps.
  • Spectral data (UV, IR) confirm characteristic absorption bands: NH groups, ester carbonyl (C=O), and hydroxyl functionalities.
  • Decarboxylation and saponification reactions have been used to modify the ester group, confirming structural assignments.

Research Findings and Optimization

  • The use of sodium ethoxide as a base in ethanol provides high yields and mild reaction conditions.
  • Chlorination with phosphorus oxychloride is effective but requires careful control to avoid overreaction.
  • Nucleophilic substitution reactions are highly selective, especially at position 7, enabling diverse functionalization.
  • Multi-step synthetic routes have been optimized to improve yields and purity of the target compound and derivatives, facilitating further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Medicine: The compound has shown promise as an antitumor agent and is being investigated for its potential use in cancer therapy.

  • Biology: It has been used as a tool in biological research to study enzyme inhibition and protein interactions.

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Mechanism of Action

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate is similar to other pyrazolopyrimidines, such as Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate and Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituents at the 5-, 7-, and 3-positions. Below is a comparative analysis:

Key Observations :

  • Hydroxyl vs.
  • Ester Stability : The ester group in all analogs is metabolically labile. However, replacement with amides (e.g., in B-Raf inhibitors) improves microsomal stability and potency .
Table 2: Reduction Outcomes of Selected Analogs
Compound Reduction Conditions Products/Yields Stability Notes
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate NaBH₄ in ethanol 71% SYN, 10% ANTI isomers Labile to isomerization
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate Not reported N/A High thermal/chemical stability

Biological Activity

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS No. 90349-67-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H9N3O4
  • Molecular Weight : 223.19 g/mol
  • IUPAC Name : Ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

The compound features a bicyclic structure that is characteristic of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Antitumor Activity

This compound has shown promise as an antitumor agent . Research indicates that it may inhibit specific signaling pathways involved in tumor growth and proliferation. In particular, studies have focused on its interaction with the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell survival and metabolism.

A comparative study highlighted that compounds related to pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 45 µM to as low as 0.5 µM against various PI3K isoforms, suggesting significant inhibitory potential against cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition . It acts as a selective inhibitor of PI3K δ isoform, which is implicated in immune responses and inflammation. This specificity makes it a candidate for treating autoimmune diseases and certain cancers .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular signaling pathways. The compound binds to the active site of PI3K δ, leading to reduced phosphorylation of downstream targets that promote cell growth and survival .

Case Study: Antitumor Efficacy

A recent study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and found significant reductions at concentrations as low as 10 µM .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)SelectivityNotes
This compound0.5 - 45HighEffective against PI3K δ
CPL3022532.8Very HighSelective for PI3K δ; potential inhaled drug for asthma
Other pyrazolo derivativesVariesModerateBroader activity across multiple isoforms

This table illustrates the comparative potency of this compound against other similar compounds.

Q & A

Q. Optimization Strategies :

  • Solvent Systems : Ethanol:water (1:1 v/v) under ultrasonic irradiation enhances reaction rates and yields (up to 95% in related pyrazolo[1,5-a]pyrimidine syntheses) .
  • Temperature Control : Prolonged heating (e.g., overnight at 110°C in acetic acid) improves cyclization efficiency for analogs .
  • Purification : Chromatographic separation or trituration minimizes byproduct contamination .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic Structural Characterization

  • Mass Spectrometry (MS) : APCI-MS confirms the molecular ion peak at m/z 224 (M+H) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for hydroxyl protons (δ ~10–12 ppm), ester methylene (δ ~4.3 ppm, quartet), and aromatic protons (δ ~6–8 ppm) .
    • ¹³C NMR : Key peaks include the ester carbonyl (δ ~165 ppm) and pyrimidine/pyrazole carbons (δ ~90–160 ppm) .
  • Infrared (IR) Spectroscopy : Hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

How can computational methods aid in resolving stereochemical ambiguities in reduced derivatives of this compound?

Advanced Conformational Analysis
Computational studies, such as density functional theory (DFT) , predict dihedral angles and interproton distances, which are validated against experimental NOE and vicinal coupling constants (³JHH). For example:

  • Anti vs. Syn Isomers : Energy calculations for ethyl 5,7-dimethyl derivatives show distinct conformational preferences. Anti-isomers (e.g., ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibit lower steric strain compared to syn-isomers .
  • CASE (Computer-Assisted Structure Elucidation) : Integrates NMR data with computational models to assign stereochemistry in complex mixtures .

What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrimidine core to explore structure-activity relationships (SAR) in kinase inhibitors?

Q. Advanced SAR Development

  • Ester Group Modifications : Replacement of the ethyl ester with heterocycles (e.g., pyridines) enhances potency in B-Raf kinase inhibitors. Moving the carboxylate to the 2-position reduces activity, highlighting positional sensitivity .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., cyano) at the 6-position increases electrophilicity, enabling nucleophilic substitutions for further derivatization .
  • Biological Assays : In vitro kinase inhibition assays (IC₅₀ measurements) and molecular docking studies validate target engagement .

How can researchers address discrepancies in reaction yields when modifying ester groups under acidic vs. alkaline conditions?

Q. Contradiction Resolution in Synthesis

  • Alkaline Hydrolysis : Leads to decarboxylation, yielding unsubstituted derivatives (e.g., 3-decarboxylated pyrazolo[1,5-a]pyrimidines). Use milder bases (e.g., NaHCO₃) to minimize side reactions .
  • Acidic Conditions : Promotes ester cleavage but risks decomposition. Optimize pH (4–6) and temperature (≤60°C) to stabilize intermediates .
  • Byproduct Monitoring : TLC or HPLC tracks reaction progress, enabling early intervention to isolate desired products .

What methodological approaches are recommended for analyzing regioselectivity in pyrazolo[1,5-a]pyrimidine derivatization?

Q. Advanced Regiochemical Control

  • Directed Metalation : Use of LiHMDS in THF at 0°C directs substitutions to the 7-position, as seen in glycosylated derivatives .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids selectively functionalize the 2- or 7-positions, depending on catalyst systems (e.g., Pd(PPh₃)₄) .
  • Crystallography : Single-crystal X-ray diffraction resolves regiochemical outcomes, as demonstrated for ethyl 7-phenyl-5-p-tolyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate

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